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Introduction
Heptyl hexanoate (C₁₃H₂₆O₂) is a fatty acid ester recognized for its significant contribution to

the aroma and flavor profiles of various natural products and its application in the flavor and

fragrance industry. This technical guide provides an in-depth analysis of its organoleptic

properties, aroma profile, and the methodologies used for their determination. This document is

intended for researchers, scientists, and professionals in drug development who require a

comprehensive understanding of this compound for applications ranging from flavor and

fragrance creation to its potential as a biomarker or in formulated products.

Organoleptic Properties and Aroma Profile
Heptyl hexanoate is characterized by a complex and multifaceted aroma profile,

predominantly described as green, sappy, and fruity.[1][2][3] More nuanced descriptions include

notes of "damp green sappy freshly bruised mallow or dock leaves," highlighting its intensely

green and slightly herbaceous character.[2][4] In addition to its green notes, it imparts a

pleasant, fruity, and slightly sweet scent, which has led to its use as a flavoring agent to

enhance fruity and herbal notes in food products.[1]

While specific quantitative data for the odor and taste detection thresholds of heptyl
hexanoate are not readily available in the reviewed literature, a "Threshold of Concern" for

safety assessment has been established at 1800 (μ g/person/day ).[5] It is important to note
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that this is not a sensory threshold. For context, related esters such as ethyl hexanoate have a

reported odor detection threshold of 1 ppb in water.

A summary of the qualitative organoleptic descriptors for heptyl hexanoate is presented below.

Attribute Descriptors

Odor Type Green, Sappy, Fruity[1][2][3]

Odor Description
Damp green sappy, freshly bruised mallow or

dock leaves[2][4]

Flavor Profile Fruity, slightly herbal, slightly sweet[1]

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of heptyl hexanoate is

essential for its application and analysis.
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Property Value Reference(s)

Molecular Formula C₁₃H₂₆O₂

Molecular Weight 214.34 g/mol

CAS Number 6976-72-3 [4]

Appearance Colorless clear liquid (est.) [4]

Specific Gravity
0.85900 to 0.86500 @ 25.00

°C
[4][5]

Refractive Index
1.42100 to 1.42700 @ 20.00

°C
[4][5]

Boiling Point 259.00 °C @ 760.00 mm Hg [4]

Flash Point 229.00 °F. TCC ( 109.44 °C. ) [4][5]

Vapor Pressure
0.014000 mmHg @ 25.00 °C

(est.)
[4]

Solubility

Soluble in alcohol; Insoluble in

water (1.132 mg/L @ 25 °C

est.)

[2]

Experimental Protocols for Sensory Analysis
The characterization of the organoleptic properties of volatile compounds like heptyl
hexanoate relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active

compounds in a sample.[3] It combines the separation capabilities of a gas chromatograph with

the sensitivity of the human nose as a detector.[3]

Methodology:

Sample Preparation: A sample containing heptyl hexanoate is prepared, often through

solvent extraction or headspace analysis.
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Gas Chromatographic Separation: The volatile compounds in the sample are separated

based on their boiling points and polarity as they pass through a capillary column in a gas

chromatograph.

Effluent Splitting: The effluent from the column is split into two streams. One stream is

directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector)

for chemical identification and quantification.

Olfactometry: The other stream is directed to a sniffing port where a trained sensory panelist

or assessor sniffs the effluent and describes the odor of the eluting compounds at specific

retention times.

Data Analysis: The retention times of the odor events are correlated with the peaks from the

chemical detector to identify the compounds responsible for specific aromas. The intensity

and duration of the odors can also be recorded.

Sample Preparation Gas Chromatography Separation Effluent Split

Chemical Detector (MS/FID)Stream 1

Sniffing Port (Human Assessor)
Stream 2

Data Correlation & Analysis

Click to download full resolution via product page

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation
Sensory panel evaluation involves a group of trained assessors to describe and quantify the

sensory attributes of a substance.

Methodology:

Panelist Selection and Training: A panel of individuals is selected based on their sensory

acuity and trained to identify and quantify specific aroma and flavor attributes.
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Sample Presentation: Samples of heptyl hexanoate, diluted in an appropriate solvent (e.g.,

mineral oil for aroma, ethanol/water for taste), are presented to the panelists in a controlled

environment to minimize bias.

Attribute Evaluation: Panelists independently evaluate the samples and rate the intensity of

various sensory attributes (e.g., green, fruity, sweet, herbal) on a predefined scale.

Data Collection and Analysis: The data from all panelists are collected and statistically

analyzed to generate a comprehensive sensory profile of the compound.

Setup

Evaluation

Analysis

Panelist Selection & Training

Controlled Sample Presentation

Sample Preparation & Dilution

Independent Attribute Evaluation

Data Collection

Statistical Analysis & Profiling

Click to download full resolution via product page

Figure 2: Sensory Panel Evaluation Workflow.
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Biosynthesis of Heptyl Hexanoate
In plants, the biosynthesis of esters like heptyl hexanoate is a multi-step process primarily

involving the fatty acid metabolism pathway and the subsequent action of alcohol

acyltransferases (AATs).

The formation of heptyl hexanoate requires two key precursors: heptyl alcohol and hexanoyl-

CoA.

Formation of Hexanoyl-CoA: Hexanoyl-CoA is a short-chain fatty acyl-CoA that can be

formed from hexanoic acid by an acyl-activating enzyme (AAE). The hexanoic acid itself can

be derived from the breakdown of longer-chain unsaturated fatty acids.

Formation of Heptyl Alcohol: Heptyl alcohol, a fatty alcohol, is synthesized from its

corresponding fatty acyl-CoA (heptanoyl-CoA) through reduction reactions catalyzed by fatty

acyl-CoA reductases.

Esterification: The final step is the esterification of heptyl alcohol with hexanoyl-CoA, a

reaction catalyzed by an alcohol acyltransferase (AAT). The specificity of the AAT for

different alcohol and acyl-CoA substrates plays a significant role in determining the profile of

esters produced in a particular plant tissue.
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Figure 3: Proposed Biosynthetic Pathway of Heptyl Hexanoate.

Conclusion
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Heptyl hexanoate is a significant contributor to the green, sappy, and fruity notes in a variety

of applications. This technical guide has summarized its key organoleptic and physicochemical

properties, outlined the standard experimental protocols for their determination, and proposed

a biosynthetic pathway. While a specific sensory detection threshold for heptyl hexanoate
remains to be quantitatively established, the information provided herein offers a solid

foundation for researchers and professionals in the fields of flavor science, fragrance

development, and pharmaceutical formulation. Further research to determine the precise odor

and taste thresholds of this compound would be of considerable value to the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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